Methyl L-asparaginate monohydrochloride
Overview
Description
“Methyl L-asparaginate monohydrochloride” is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Synthesis Analysis
The synthesis of L-asparagine, from which Methyl L-asparaginate monohydrochloride is derived, can be achieved through biocatalysis by asparagine synthetase (AS). This method is considered more environmentally friendly and efficient compared to chemical synthesis or extraction from plants . A novel AS with high enzyme activity was obtained through gene mining strategy, expressing them in Escherichia coli BL21 (DE3) or Bacillus subtilis WB600 .Chemical Reactions Analysis
The chemical reactions involving L-asparagine, the parent compound of Methyl L-asparaginate monohydrochloride, have been studied extensively. L-asparagine can be prepared from L-aspartic acid (L-Asp) using a coupling reaction system including whole cells expressing Lsa AS-A and Dfi PPK2-Ⅲ .Scientific Research Applications
L-Asparagine Methyl Ester Hydrochloride: Scientific Research Applications
Anticancer Drug Synthesis: L-Asparagine methyl ester hydrochloride can be used as a precursor in the synthesis of anticancer drugs, particularly for treating acute lymphoblastic leukemia (ALL). It serves as a building block in the multi-step synthesis process of more complex compounds with therapeutic properties .
Acrylamide Reduction: This compound may have potential applications in reducing acrylamide formation in starch-rich foods during cooking processes that exceed 100 °C. Acrylamide is a substance that forms in certain foods during high-temperature cooking and is considered a potential health hazard .
Organic Ligand in Material Synthesis: In material science, L-Asparagine methyl ester hydrochloride could act as an organic ligand for metal ions to synthesize coordination polymers or metal-organic frameworks (MOFs). These materials have various applications, including catalysis, gas storage, and separation technologies .
Enzyme Inhibition Studies: The compound might be used in biochemical research to study enzyme inhibition mechanisms. As L-asparaginase catalyzes the degradation of asparagine, derivatives like L-Asparagine methyl ester hydrochloride could help understand the enzyme’s substrate specificity and inhibition kinetics .
Protein Biosynthesis Research: Researchers could use L-Asparagine methyl ester hydrochloride to investigate protein biosynthesis in leukemic cells. Since asparagine is essential for these cells, studying its derivatives’ effects on protein synthesis could lead to new therapeutic approaches .
Mechanism of Action
Asparagine, a non-essential amino acid, plays a crucial role in the metabolism of toxic ammonia in the body. This is achieved through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . L-asparaginase, an enzyme related to asparagine, has been studied for its antineoplastic properties .
properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-asparaginate monohydrochloride | |
CAS RN |
57461-34-4 | |
Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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